Tetrapropylene glycol

Description

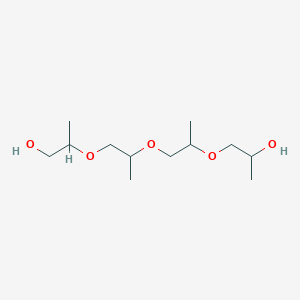

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-9(14)6-15-11(3)8-17-12(4)7-16-10(2)5-13/h9-14H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHMSMOUDQXMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029324 | |

| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

24800-25-7 | |

| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24800-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-[2-(2-Hydroxypropoxy)propoxy]propoxy]-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Propanol, 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEW2972NUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Tetrapropylene glycol?

An In-depth Technical Guide to the Physicochemical Properties of Tetrapropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is curated for professionals in research and development who require precise data for formulation, analysis, and process design. This document summarizes key quantitative data in a structured format, details the experimental protocols for their determination, and includes a mandatory visualization of an experimental workflow.

Chemical Identity

This compound (TPG) is a polyether compound, a member of the propylene (B89431) glycol family. It is a clear, viscous liquid.

-

IUPAC Name: 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol[1]

-

CAS Registry Numbers: 24800-25-7, 25657-08-3, 30242-05-8[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some values may vary between different sources, which can be attributed to variations in experimental conditions or the presence of isomers.

| Property | Value | Source(s) |

| Molecular Weight | 250.33 g/mol | [1][2][3][4] |

| Density | 1.033 g/cm³ | [2][5] |

| Boiling Point | 269.1°C to 348.9°C at 760 mmHg | [2][5][6] |

| Flash Point | 116.6°C to 164.8°C | [2][5] |

| Vapor Pressure | 2.96E-06 mmHg at 25°C | [5] |

| Refractive Index | 1.455 | [5] |

| pKa (Predicted) | 14.41 ± 0.20 | [4][6] |

| Physical State | Liquid | [1][4] |

Experimental Protocols

The determination of the physicochemical properties of a substance like this compound requires precise and validated experimental methods. Below are detailed protocols for measuring some of the key properties.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for its determination involves the use of a graduated cylinder and an electronic balance.[7][8][9]

Apparatus:

-

Electronic balance (precision of at least 0.01 g)

-

Graduated cylinder (e.g., 50 mL or 100 mL)

-

Thermometer

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare the balance to zero.

-

Carefully pour a known volume of this compound into the graduated cylinder. To minimize error, read the volume from the bottom of the meniscus at eye level.[7]

-

Record the exact volume of the liquid.

-

Place the graduated cylinder containing the liquid back onto the tared balance.

-

Record the mass of the liquid.

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V) .[7]

-

For improved accuracy, it is recommended to repeat the measurement at least three times and calculate the average density.[7][9]

Determination of Dynamic Viscosity

Viscosity is a measure of a fluid's resistance to flow.[10] For liquids like this compound, a rotational viscometer provides a reliable method for determining dynamic viscosity.[11]

Apparatus:

-

Rotational viscometer

-

Appropriate spindle for the expected viscosity range

-

Beaker or sample container

-

Water bath for temperature control

Procedure:

-

Calibrate the rotational viscometer according to the manufacturer's instructions.

-

Place a sufficient amount of this compound into the sample container to ensure the spindle will be properly immersed.

-

Place the sample container in a water bath set to the desired temperature and allow the sample to reach thermal equilibrium.

-

Select an appropriate spindle and attach it to the viscometer.

-

Immerse the spindle into the liquid up to the immersion mark.

-

Set the rotational speed of the spindle. The speed should be chosen to give a torque reading within the optimal range for the instrument (typically 20-80% of the full scale).

-

Allow the reading to stabilize, which indicates that the shear stress in the fluid has reached a steady state.

-

Record the torque reading and the rotational speed.

-

The viscometer will typically calculate and display the dynamic viscosity directly in units such as Pascal-seconds (Pa·s) or centipoise (cP). If not, the viscosity can be calculated using the instrument's calibration constants.

-

Repeat the measurement at different rotational speeds to check for Newtonian behavior and at different temperatures as required.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12] The vapor pressure method is a precise way to determine this property.[12]

Apparatus:

-

A total pressure apparatus or a custom-built setup with a boiling flask, condenser, and pressure sensor.

-

Heating mantle or oil bath.

-

Calibrated digital thermometer or thermocouple.

-

Vacuum pump (for measurements at reduced pressure).

Procedure:

-

Place a sample of this compound into the boiling flask.

-

Assemble the apparatus, ensuring all connections are sealed to maintain a closed system.

-

If measuring the normal boiling point, the system is kept at atmospheric pressure. If determining a vapor pressure curve, the system is connected to a vacuum pump to control the pressure.

-

Begin heating the sample gently while monitoring the temperature and pressure.

-

The boiling point is the temperature at which the liquid boils and a stable pressure reading is observed. This is the temperature at which the vapor pressure of the liquid is equal to the pressure within the system.

-

For a full vapor pressure curve, this process is repeated at various controlled pressures.[13][14] The normal boiling point is the temperature at which the vapor pressure equals 760 mmHg (1 atm).[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the density of this compound.

Workflow for Density Determination of a Liquid.

References

- 1. This compound | C12H26O5 | CID 91234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS#:24800-25-7 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 24800-25-7 [m.chemicalbook.com]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Isomers of Tetrapropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and analytical characterization of tetrapropylene glycol. Commercial this compound is not a single molecular entity but rather a complex mixture of isomers, a factor of critical importance in its application across various scientific and industrial fields, including drug development where it can be used as a solvent and excipient.[1] This document aims to elucidate the structural diversity of this compound and provide detailed methodologies for its analysis.

Chemical Structure and Homologous Series

This compound is a member of the polypropylene (B1209903) glycol (PPG) family of oligomers, which are produced by the polymerization of propylene (B89431) oxide. It has the general chemical formula C12H26O5 and a molecular weight of approximately 250.33 g/mol .[2] It is a viscous, colorless liquid that is almost odorless.[3]

The synthesis of propylene glycols results in a homologous series, with each subsequent member representing the addition of another propylene oxide unit. This relationship is illustrated in the signaling pathway diagram below.

References

A Technical Guide to the Laboratory Synthesis and Purification of Tetrapropylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the laboratory-scale synthesis and purification of Tetrapropylene Glycol (TPG). This document outlines the core chemical principles, detailed experimental protocols, and analytical techniques required to produce high-purity TPG suitable for research, development, and pharmaceutical applications.

Introduction

This compound (TPG), a member of the polypropylene (B1209903) glycol (PPG) family, is a clear, viscous liquid with a wide range of applications in industrial and pharmaceutical fields. In the laboratory, particularly in drug development, TPG can serve as a non-volatile solvent, a starting material for polymer synthesis, and a component in formulation studies. The synthesis of TPG is typically achieved through the controlled polymerization of propylene (B89431) oxide. Subsequent purification is crucial to remove unreacted starting materials, catalysts, and other propylene glycol oligomers to ensure the high purity required for sensitive applications.

Synthesis of this compound

The laboratory synthesis of this compound involves the base-catalyzed ring-opening polymerization of propylene oxide, initiated by a low molecular weight diol, typically propylene glycol. The reaction proceeds through the sequential addition of propylene oxide molecules to the growing polyether chain.

Signaling Pathway of TPG Synthesis

The following diagram illustrates the chemical pathway for the synthesis of this compound from Propylene Glycol and Propylene Oxide.

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of TPG from propylene glycol and propylene oxide using potassium hydroxide (B78521) as a catalyst.

Materials:

-

Propylene glycol (PG)

-

Propylene oxide (PO)

-

Potassium hydroxide (KOH)

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Sodium chloride solution, saturated (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Catalyst Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve a catalytic amount of potassium hydroxide in propylene glycol by gently heating under a nitrogen atmosphere.

-

Reaction Initiation: Cool the mixture to room temperature.

-

Addition of Propylene Oxide: Slowly add three molar equivalents of propylene oxide to the flask from a dropping funnel. Maintain the reaction temperature below 40°C using an ice bath to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 2 hours, followed by heating to 60-70°C for 4-6 hours to ensure complete reaction.

-

Neutralization: Cool the reaction mixture to room temperature and neutralize the potassium hydroxide catalyst by adding 1M hydrochloric acid dropwise until the pH is neutral.

-

Work-up: Transfer the mixture to a separatory funnel. Add an equal volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Purification is a critical step to isolate TPG from the reaction mixture, which contains unreacted starting materials, catalyst residues, and other propylene glycol oligomers. A combination of distillation and chromatographic techniques is often employed.

Experimental Workflow for TPG Purification

The following diagram outlines the logical workflow for the purification of synthesized this compound.

Caption: Workflow for TPG purification and analysis.

Experimental Protocol: Purification by Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the primary method for separating TPG from lower and higher boiling point impurities.[1][2][3]

Materials:

-

Crude this compound

-

Fractional distillation apparatus with a vacuum pump and cold trap

-

Heating mantle with a stirrer

-

Manometer

Procedure:

-

Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum.

-

Charging the Flask: Charge the distillation flask with the crude TPG.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask while stirring.

-

Fraction Collection: Collect the fractions based on their boiling points at the given pressure. Lower boiling point fractions will consist of unreacted propylene glycol and lower oligomers. The main fraction containing TPG should be collected at the appropriate temperature and pressure.[4]

-

Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC).

Experimental Protocol: Purification by Column Chromatography

For applications requiring very high purity, column chromatography can be employed to remove closely related oligomers and other polar impurities.[5]

Materials:

-

Partially purified this compound

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Eluent (e.g., a gradient of ethyl acetate (B1210297) in hexane)

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial eluent and pack the chromatography column.

-

Sample Loading: Dissolve the TPG sample in a minimum amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system. A gradient elution from a less polar to a more polar solvent mixture can effectively separate the different propylene glycol oligomers.

-

Fraction Collection: Collect the fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified TPG.

Data Presentation

Physical and Chemical Properties of Propylene Glycols

| Property | Propylene Glycol | Dipropylene Glycol | Tripropylene Glycol | This compound |

| Molecular Formula | C₃H₈O₂ | C₆H₁₄O₃ | C₉H₂₀O₄ | C₁₂H₂₆O₅ |

| Molar Mass ( g/mol ) | 76.09 | 134.17 | 192.25 | 250.33 |

| Boiling Point (°C at 1 atm) | 188.2 | 230.5 | 267 | ~314 |

| Density (g/cm³ at 20°C) | 1.036 | 1.023 | 1.019 | 1.01 |

Note: Data compiled from various sources.[6][7][8]

Typical Purity Analysis Results

| Analytical Method | Impurity | Typical Concentration in Crude Product (%) | Concentration after Purification (%) |

| Gas Chromatography (GC) | Propylene Glycol | 5-10 | < 0.1 |

| Dipropylene Glycol | 15-25 | < 0.5 | |

| Tripropylene Glycol | 30-40 | < 1.0 | |

| Higher Oligomers | 5-10 | < 0.5 | |

| This compound | 20-30 | > 99.0 |

Analytical Methods for Purity Assessment

Accurate determination of TPG purity is essential. The following are standard analytical techniques.

-

Gas Chromatography (GC): A primary method for separating and quantifying volatile components in the TPG sample. A flame ionization detector (FID) is commonly used.[9][10]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the identity of the separated components from GC analysis.[5]

-

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of non-volatile impurities and can be used as an alternative or complementary method to GC.[11]

-

Karl Fischer Titration: Specifically used to determine the water content in the final product.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Propylene glycol - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H26O5 | CID 91234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. academic.oup.com [academic.oup.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]

Tetrapropylene glycol CAS number and molecular weight

An In-depth Technical Guide to Tetrapropylene Glycol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, analytical methods, and potential applications in research and development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Identity and Properties

This compound is a member of the polypropylene (B1209903) glycol (PPG) family, which are polymers of propylene (B89431) glycol.[1] It is a clear, colorless, and viscous liquid.[2]

1.1. Chemical Identifiers

The primary CAS number for this compound is 24800-25-7.[3][4][5] Other CAS numbers, such as 25657-08-3 and 30242-05-8, may refer to specific isomers or entries in different chemical inventories.[2][6]

| Identifier | Value |

| CAS Number | 24800-25-7[3][4][5] |

| Molecular Formula | C12H26O5[2][3] |

| Molecular Weight | 250.33 g/mol [2][3] |

| IUPAC Name | 2-[2-[2-(2-hydroxypropoxy)propoxy]propoxy]propan-1-ol[2] |

| Synonyms | Tetra(propylene glycol), PPG-4[2] |

1.2. Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Colorless, viscous liquid[2] |

| Boiling Point | 348.9 °C at 760 mmHg[7] |

| Density | 1.033 g/cm³[7] |

| Flash Point | 164.8 °C[7] |

| Vapor Pressure | 2.96E-06 mmHg at 25°C[7] |

| Refractive Index | 1.455[7] |

| Solubility | Miscible with water and many organic solvents.[8] |

Synthesis of this compound

This compound is synthesized through the polymerization of propylene oxide (also known as 1,2-epoxypropane).[7] The process typically involves an acid or base catalyst. Below is a representative experimental protocol for its synthesis.

2.1. Experimental Protocol: Synthesis from Propylene Oxide

This protocol is a representative example of the cationic polymerization of propylene oxide.

Materials:

-

Propylene oxide (1,2-epoxypropane), purified by fractional distillation[9]

-

Ethylene (B1197577) glycol (as an initiator)[9]

-

Acid-exchanged montmorillonite (B579905) clay (Maghnite-H+) as a catalyst[9]

-

Dichloromethane (B109758) (solvent)[9]

Procedure:

-

Dry the Maghnite-H+ catalyst at 120 °C overnight and cool in a desiccator containing P2O5.[9]

-

In a reaction vessel, add the dried catalyst (e.g., 0.1 g) and ethylene glycol (e.g., 0.086 mol).[9]

-

Slowly add propylene oxide (e.g., 10 g, 0.172 mol) to the stirred mixture. The reaction can be carried out in bulk or in a solvent like dichloromethane at room temperature (e.g., 20 °C).[9]

-

Allow the reaction to proceed for the desired time. Aliquots can be taken to monitor the progress of the polymerization.[9]

-

At the end of the reaction, dissolve the mixture in dichloromethane and filter to remove the catalyst.[9]

-

The final product is obtained by drying the filtrate under vacuum to remove the solvent.[9]

2.2. Synthesis Workflow Diagram

References

- 1. A toxicological review of the propylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H26O5 | CID 91234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 24800-25-7 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | CAS#:24800-25-7 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. Cationic Polymerization of 1,2-Epoxypropane by an Acid Exchanged Montmorillonite Clay in the Presence of Ethylene Glycol | MDPI [mdpi.com]

Solubility of Tetrapropylene Glycol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylene glycol (TPG) is a member of the polypropylene (B1209903) glycol (PPG) family, characterized by its ether linkages and terminal hydroxyl groups. These structural features impart a moderate polarity, making it a versatile solvent and intermediate in various applications, including as a functional fluid, in the production of resins, and as a component in formulations.[1][2] An understanding of its solubility in a diverse range of organic solvents is crucial for its effective utilization in chemical synthesis, drug formulation, and materials science.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide also draws upon data from its close structural analogs, tripropylene (B76144) glycol and tetraethylene glycol, to provide a predictive framework for its behavior. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to ascertain precise values for their specific applications.

Factors Influencing Solubility

The solubility of this compound is primarily governed by the principle of "like dissolves like." Its molecular structure, featuring both polar hydroxyl groups and a nonpolar hydrocarbon backbone, allows it to interact with a range of solvents. Key factors influencing its solubility include:

-

Polarity: The presence of ether and hydroxyl groups allows for hydrogen bonding with polar solvents. Consequently, this compound is expected to be miscible with many polar organic solvents.

-

Hydrogen Bonding: The terminal hydroxyl groups are capable of both donating and accepting hydrogen bonds, a key factor in its miscibility with protic solvents like alcohols.

-

Molecular Size and Shape: The relatively large and flexible nature of the this compound molecule influences its ability to fit into the solvent's molecular structure.

Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in peer-reviewed literature or technical data sheets. However, its solubility profile can be inferred from its structural characteristics and by examining data for analogous compounds such as tripropylene glycol and tetraethylene glycol.[3] Generally, glycols are miscible with a broad range of solvents, including water, acetone, and chloroform.[4]

The following table summarizes the available qualitative and inferred solubility data for this compound in various organic solvents. It is crucial to note that much of this information is based on the behavior of structurally similar glycols and should be confirmed experimentally for specific applications.

| Solvent Class | Solvent | Solubility of this compound (Inferred/Reported) |

| Alcohols | Methanol | Miscible[5] |

| Ethanol | Miscible[5] | |

| Ketones | Acetone | Miscible[4] |

| Ethers | Diethyl Ether | Soluble[5] |

| Halogenated | Chloroform | Miscible[4] |

| Carbon Tetrachloride | Soluble | |

| Aromatics | Toluene | Soluble |

| Benzene | Soluble[6] | |

| Hydrocarbons | n-Hexane | Sparingly Soluble / Immiscible |

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a significant degree of dissolution. "Sparingly Soluble" and "Insoluble/Immiscible" indicate low to negligible dissolution. The data for many solvents are inferred from the properties of tripropylene glycol and tetraethylene glycol.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

For applications requiring precise solubility values, the isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a liquid in a liquid solvent.[7]

Objective: To determine the equilibrium concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (of known purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge (optional)

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed flask. The excess is necessary to ensure that the solution becomes saturated.

-

Place the sealed flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the flask to stand undisturbed at the same constant temperature to allow for the complete separation of the two liquid phases (the solvent saturated with this compound and the excess this compound).

-

If phase separation is slow or incomplete, centrifugation at the same temperature can be employed to facilitate the process.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. It is critical to avoid disturbing the interface or drawing any of the undissolved this compound phase.

-

To ensure no undissolved droplets are transferred, pass the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

-

Quantification:

-

Accurately weigh the collected aliquot.

-

Dilute the sample with a suitable solvent (often the same solvent used for the solubility study) to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This compound is a versatile solvent with a solubility profile that makes it suitable for a wide array of applications, particularly those requiring a moderately polar medium. While specific quantitative solubility data is limited, its behavior can be reasonably predicted based on its chemical structure and by comparison with its analogs, tripropylene glycol and tetraethylene glycol. For applications demanding high precision, the shake-flask method detailed in this guide provides a robust and reliable experimental approach to determine the exact solubility of this compound in any organic solvent of interest. This foundational data is essential for the successful formulation, synthesis, and application of this important industrial chemical.

References

- 1. dow.com [dow.com]

- 2. This compound | C12H26O5 | CID 91234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Propylene glycol - Wikipedia [en.wikipedia.org]

- 5. Tripropylene glycol | 24800-44-0 [chemicalbook.com]

- 6. magnumsolvent.com [magnumsolvent.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Tetrapropylene Glycol

This guide provides a comprehensive overview of the vapor pressure and boiling point of Tetrapropylene glycol (TPG), tailored for researchers, scientists, and professionals in drug development. It includes collated quantitative data, detailed experimental methodologies, and a logical workflow for the determination and application of these crucial physical properties.

Core Physical Properties of this compound

This compound (TPG) is a polyether compound with the chemical formula C12H26O5.[1][2] Its physical properties, particularly vapor pressure and boiling point, are critical for a variety of industrial and research applications, including its use as a solvent, chemical intermediate, and in the formulation of various products.[3]

Quantitative Data: Vapor Pressure and Boiling Point

The vapor pressure and boiling point of this compound have been experimentally determined and are presented below. It is important to note that "this compound" can refer to a mixture of isomers. The most comprehensive experimental data is available for a mixture of isomers with a molar mass of approximately 250 g·mol⁻¹.[4]

Table 1: Boiling Point of this compound

| Boiling Point (°C) | Boiling Point (K) | Pressure (mmHg) | Source |

| 269.1 | 542.25 | 760 | Alfa Chemistry[1] |

| 309.05 | 582.2 | 760 | Fendu & Oprea (2013)[4] |

| 348.9 | 622.05 | 760 | ChemicalBook[2][5] |

Note: The significant variation in reported boiling points may be attributed to measurements on different isomer compositions.

Table 2: Experimental Vapor Pressure of this compound

The following data is from a study by Fendu & Oprea (2013), which measured the vapor pressure of a mixture of this compound isomers.[4][6][7]

| Temperature (K) | Vapor Pressure (kPa) |

| 409.85 | 0.43 |

| 423.15 | 0.88 |

| 438.15 | 1.85 |

| 453.15 | 3.65 |

| 468.15 | 6.85 |

| 483.15 | 12.15 |

| 498.15 | 20.65 |

| 513.15 | 33.65 |

| 528.15 | 52.65 |

| 543.15 | 79.15 |

| 558.15 | 115.15 |

| 573.15 | 162.15 |

| 582.15 | 201.35 |

The low vapor pressure of propylene (B89431) glycols, including this compound, classifies them as high boiling point liquids.[4] The vapor pressure increases with temperature and decreases with increasing molar mass at a fixed temperature.[4]

Experimental Protocols

The determination of accurate vapor pressure and boiling point data relies on precise experimental methodologies.

3.1. Vapor Pressure Determination (Static Method)

A common and reliable method for determining the vapor pressure of liquids like this compound is the static method.[8]

Apparatus: The experimental setup typically consists of:

-

An equilibrium cell to hold the sample.

-

A heating system (e.g., a thermostat bath or a heating jacket) to control the temperature of the cell.

-

A pressure measurement device (e.g., a digital pressure sensor).

-

A temperature measurement device (e.g., a traceable digital thermometer).

-

A vacuum pump for degassing the sample.

-

A U-shaped tube with a manometric liquid (e.g., mercury) can also be used for pressure measurement.[4]

Procedure:

-

A sample of this compound is introduced into the equilibrium cell.[4]

-

The sample is thoroughly degassed to remove any dissolved gases, which could interfere with the vapor pressure measurement. This is often achieved by freezing the sample with liquid nitrogen and evacuating the cell with a vacuum pump, followed by thawing. This freeze-pump-thaw cycle is repeated multiple times.[4]

-

The equilibrium cell is heated to the desired temperature and allowed to reach thermal equilibrium.

-

Once the temperature and pressure stabilize, the vapor pressure of the sample at that temperature is recorded.

-

This procedure is repeated for a range of temperatures to obtain a vapor pressure curve.

3.2. Boiling Point Determination

Several methods can be employed to determine the boiling point of a liquid.

Distillation Method: This is a common method for determining the boiling point of a liquid.

-

The liquid is placed in a distillation flask with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

A thermometer is positioned in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.

-

The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer while the liquid is distilling, is the boiling point.[9][10]

Thiele Tube Method: This micro-method is suitable for small sample volumes.

-

A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9][11]

Logical Workflow for Property Determination and Utilization

The following diagram illustrates the logical workflow from sample preparation to the application of vapor pressure and boiling point data in research and development.

Caption: Workflow for this compound Property Determination and Application.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | CAS#:24800-25-7 | Chemsrc [chemsrc.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound CAS#: 24800-25-7 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. uomus.edu.iq [uomus.edu.iq]

In Vitro Toxicity Profile of Tetrapropylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vitro toxicological data for Tetrapropylene Glycol (TPG) is limited in publicly available literature. Therefore, this guide incorporates a read-across approach, utilizing data from the closely related and structurally similar compound, Tripropylene Glycol, to provide insights into the potential in vitro toxicity profile of this compound. This approach is scientifically justified by the common metabolic pathways shared by propylene (B89431) glycols[1][2]. All data presented herein, unless otherwise specified, pertains to Tripropylene Glycol and should be interpreted as an estimation for this compound.

Executive Summary

This compound and its related propylene glycols are generally considered to have a low toxicity profile[1][2]. In vitro studies on the surrogate, Tripropylene Glycol, have demonstrated a lack of mutagenic or clastogenic activity. This technical guide provides a summary of the available data, outlines key experimental protocols for assessing the in vitro toxicity of glycols, and presents logical workflows for a comprehensive toxicological evaluation.

Quantitative Toxicology Data

The following tables summarize the available quantitative data for Tripropylene Glycol, which can be used as a reference for this compound in initial in vitro assessments.

Table 1: Genotoxicity Data for Tripropylene Glycol

| Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Reverse Mutation Assay | S. typhimurium TA100, TA98, TA1535, TA1537 & E. coli WP2 uvrA | Up to 5000 µ g/plate | With and Without S9 | Non-mutagenic | [3] |

| Chromosomal Aberration Test | Chinese Hamster Lung (CHL/IU) cells | Up to 10 mM | With and Without S9 | No structural or numerical aberrations | [3] |

Table 2: Acute Ecotoxicity Data for Tripropylene Glycol

| Test Organism | Duration | Endpoint | Value (mg/L) | Reference |

| Fish | 96h | LC50 | > 1,000 | [4] |

| Daphnia magna | 24h | EC50 | > 1,000 | [4] |

| Algae | 72h | EC50 | > 1,000 | [4] |

| Daphnia magna (reproduction) | 21d | NOEC | > 1,000 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro toxicity. The following are standard protocols that can be adapted for testing this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce gene mutations in tester strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Tester Strains: Utilize a range of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

-

Exposure: Expose the tester strains to a range of concentrations of this compound in both the presence and absence of the S9 mix. Include appropriate vehicle and positive controls.

-

Incubation: Plate the treated bacteria on minimal glucose agar (B569324) plates and incubate for 48-72 hours.

-

Evaluation: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli). A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that may cause structural or numerical chromosomal damage in cultured mammalian cells.

Objective: To evaluate the potential of this compound to induce chromosomal aberrations in mammalian cells.

Methodology:

-

Cell Line: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (CHL/IU) cells.

-

Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.

-

Treatment: Expose the cell cultures to at least three analyzable concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 24 hours) without S9.

-

Harvest and Staining: At an appropriate time after treatment, add a metaphase-arresting agent (e.g., colcemid). Harvest the cells, prepare chromosome spreads on microscope slides, and stain with an appropriate dye (e.g., Giemsa).

-

Analysis: Score at least 200 metaphase spreads per concentration for structural and numerical chromosomal aberrations. Compare the results with vehicle and positive controls.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the in vitro toxicological assessment of this compound.

Conclusion

Based on the available data for the surrogate compound Tripropylene Glycol, this compound is not expected to be genotoxic in in vitro test systems. The provided experimental protocols and workflows offer a robust framework for any future in vitro toxicological evaluation. It is recommended that any new studies directly assess this compound to confirm these findings and fill the existing data gap. Researchers should always adhere to Good Laboratory Practice (GLP) standards to ensure the quality and reliability of their results.

References

Unraveling the Environmental Journey of Tetrapropylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental fate and biodegradability of Tetrapropylene glycol (TPG), a compound of interest in various industrial applications. Understanding its behavior in the environment is critical for accurate risk assessment and the development of sustainable practices. While specific experimental data for TPG is limited in publicly available literature, this guide synthesizes the existing information and leverages data from structurally similar propylene (B89431) glycols to provide a comprehensive overview.

Executive Summary

This compound (CAS No. 24800-25-7) is a higher-order propylene glycol.[1][2][3][4][5][6][7][8][9] Based on available studies, TPG is classified as inherently biodegradable , meaning it is expected to be mineralized by microorganisms, but at a slower rate than substances classified as "readily biodegradable."[10][11][12] Its potential for bioaccumulation is low. While direct aquatic toxicity data for TPG is scarce, information on the closely related tripropylene (B76144) glycol (TPG) suggests a low toxicity profile to aquatic organisms.[13] This guide will delve into the specifics of these parameters, present the available quantitative data, and outline the standard methodologies used to determine them.

Physicochemical Properties

A substance's environmental behavior is fundamentally linked to its physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 24800-25-7 | [1][2][3][4][7] |

| Molecular Formula | C12H26O5 | [1][2][7] |

| Molecular Weight | 250.33 g/mol | [1][2][7][8] |

| Boiling Point | 348.9 °C (Predicted) | [2][4] |

| Density | 1.033 g/cm³ (Predicted) | [1][2][4] |

| Water Solubility | 4.7 mg/L | [12] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments.

Biodegradation

Biodegradation is a key process for the removal of organic substances from the environment. Studies have shown that the biodegradability of propylene glycols decreases as the number of oxypropylene units increases from one to four.[11][12] While propylene glycol, dipropylene glycol, and tripropylene glycol meet the criteria for "ready biodegradability," this compound does not.[11] However, it is considered to be inherently biodegradable and is not expected to be persistent in aquatic or terrestrial environments.[10]

| Substance | Biodegradability Classification | Biodegradation Half-Life (Ready Test) | Biodegradation Half-Life (Seawater) | Reference |

| Propylene Glycol | Readily Biodegradable | - | 13.6 days | [11][14] |

| Dipropylene Glycol | Readily Biodegradable | - | - | [11][15] |

| Tripropylene Glycol | Readily Biodegradable | - | - | [10][11][16] |

| This compound | Inherently Biodegradable | - | - | [10][11] |

| PPG 2700 | Not Readily Biodegradable | 33.2 days | 410 days | [11][12] |

Note: Specific half-life data for TPG was not available in the cited sources. The trend of decreasing biodegradability with increasing chain length is highlighted.

A standardized test for assessing ready biodegradability is the OECD 301F Manometric Respirometry Test.

The OECD Guideline 301F is a fundamental procedure for assessing the ready biodegradability of chemical substances.

-

Preparation of Inoculum: The test utilizes a mixed population of microorganisms from a source like activated sludge from a domestic wastewater treatment plant.

-

Test Setup: The test substance is added to a mineral medium inoculated with the microorganisms. The concentration of the test substance is typically set to provide a theoretical oxygen demand (ThOD) of 50-100 mg/L.

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20°C) for 28 days.

-

Measurement: The consumption of oxygen by the microbial population is measured over time using a manometric respirometer. This consumption is a direct measure of the biodegradation of the test substance.

-

Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Environmental Distribution

Due to its very low vapor pressure, this compound is not expected to partition significantly into the atmosphere. Its water solubility suggests that in aquatic environments, it will primarily remain in the water column.

Bioaccumulation

The potential for a substance to bioaccumulate is often estimated by its octanol-water partition coefficient (Log Kow). While a measured Log Kow for TPG was not found, the low Log Kow values for other propylene glycols and their high water solubility suggest a very low potential for bioaccumulation and biomagnification in both aquatic and terrestrial organisms.[10]

Ecotoxicity

Ecotoxicity studies evaluate the potential for a substance to cause harm to aquatic and terrestrial organisms.

Aquatic Toxicity

| Organism | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish | Acute | LC50 | > 1,000 | [13] |

| Daphnia | Acute | EC50 | > 1,000 | [13] |

| Algae | Acute | EC50 | > 1,000 | [13] |

| Daphnia | Chronic | NOEC | > 1,000 | [13] |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Given the structural similarities and the trend of low aquatic toxicity among propylene glycols, it is anticipated that this compound would also exhibit a low toxicity profile.[14][17]

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 24800-25-7 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | CAS#:24800-25-7 | Chemsrc [chemsrc.com]

- 5. SID 135048620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 24800-25-7 [amp.chemicalbook.com]

- 7. This compound CAS#: 24800-25-7 [m.chemicalbook.com]

- 8. This compound | C12H26O5 | CID 91234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Biodegradability relationships among propylene glycol substances in the organization for Economic Cooperation and Development ready‐ and seawater biodegradability tests | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. Propylene glycol - Wikipedia [en.wikipedia.org]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

- 17. Fate, effects and potential environmental risks of ethylene glycol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Tetrapropylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrapropylene glycol, a polyether compound with applications in various industrial and pharmaceutical fields. Due to its polymeric nature, this compound is typically a mixture of isomers. The data presented here corresponds to the general structure of this compound. This document summarizes available infrared (IR) and mass spectrometry (MS) data, and provides predicted Nuclear Magnetic Resonance (NMR) data based on structurally related compounds. Detailed experimental protocols and visual workflows are included to assist researchers in their analytical endeavors.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~1.1 - 1.2 | Doublet | Methyl protons (-CH₃) |

| ~3.3 - 3.7 | Multiplet | Methylene (B1212753) and methine protons (-CH₂- and -CH-) |

| ~3.8 - 4.0 | Multiplet | Terminal methine protons (-CH-OH) |

| Variable | Broad Singlet | Hydroxyl protons (-OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~18 - 20 | Methyl carbons (-CH₃) |

| ~65 - 70 | Terminal methylene carbons (-CH₂-OH) |

| ~72 - 76 | Internal methine and methylene carbons |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to its hydroxyl and ether functionalities.[1]

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl) |

| ~2970, 2930, 2870 | Strong | C-H stretch (alkane) |

| ~1460, 1375 | Medium | C-H bend (alkane) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, providing information about its molecular weight and fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type | Notes |

| 251.1853 | [M+H]⁺ | Protonated molecule.[2] |

| 273.1672 | [M+Na]⁺ | Sodiated adduct, commonly observed for polyethers. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent. The solution is then transferred to an NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).

-

¹³C NMR: A proton-decoupled experiment is commonly employed to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the neat liquid is often used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3][4][5]

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.[5]

Mass Spectrometry

Sample Preparation: The sample is typically diluted in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a low concentration (e.g., 1-10 µg/mL). For electrospray ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) can enhance the signal of protonated or sodiated molecules, respectively.[6]

Instrumentation and Data Acquisition: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[7][8] For direct infusion analysis, the prepared sample solution is introduced into the ion source.

-

Ionization: Electrospray ionization (ESI) is a common technique for polyols.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition: Data can be acquired in full scan mode to obtain a survey of all ions or in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for targeted analysis.

Visualizations

The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C12H26O5 | CID 91234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. ursinus.edu [ursinus.edu]

- 5. homework.study.com [homework.study.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

A Technical Guide to Commercial Sources and Purity Grades of Tetrapropylene Glycol for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and purity specifications of tetrapropylene glycol (TPG), a key compound in various research and pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development who require high-quality TPG for their work.

Commercial Availability and Purity Grades

This compound is available from a range of chemical suppliers, offering various purity grades to suit different applications, from technical-grade for industrial use to high-purity grades for sensitive research and pharmaceutical development. The selection of an appropriate grade is critical to ensure the reliability and reproducibility of experimental results.

Below is a summary of commercial suppliers and the typical purity grades they offer for this compound. It is important to note that specifications can vary by batch and supplier, and it is always recommended to request a certificate of analysis (CoA) for detailed information.

| Supplier | Purity Grade(s) Offered | Notes |

| --INVALID-LINK-- | 98% | Provides basic information and a list of suppliers. |

| --INVALID-LINK-- | 96%[1] | Offers a specific purity grade for laboratory use. |

| --INVALID-LINK-- | 97%~98% | A platform connecting buyers with multiple suppliers. |

| --INVALID-LINK-- | Varies | A major supplier of research chemicals; specific grades should be verified on their website. |

Note: The listed purities are indicative and may not represent the full range of products offered by each supplier. Researchers should always consult the supplier's specific product documentation.

Understanding Purity Specifications

A certificate of analysis for a high-purity glycol, such as the one available for Tripropylene (B76144) Glycol from Alfa Aesar, typically includes the following parameters, which are also relevant for assessing the quality of this compound[2]:

-

Assay (Purity): The percentage of the main component, determined by methods like gas chromatography.

-

Impurities: Identification and quantification of related substances, such as lower and higher propylene (B89431) glycol oligomers (e.g., dipropylene glycol, tripropylene glycol).

-

Water Content: Determined by Karl Fischer titration.

-

Acidity: Measured as acetic acid content.

-

Color (Pt-Co): A measure of yellowness.

-

Heavy Metals: Such as iron.

-

Chlorides: Presence of chloride ions.

-

Appearance: A visual confirmation of a clear, colorless liquid.

Logical Relationship of TPG Supply Chain for Research Applications

The following diagram illustrates the relationship between commercial suppliers, the purity grades of this compound they provide, and the suitability of these grades for various research and development applications.

Experimental Protocol: Purity Analysis of this compound by Gas Chromatography

Gas chromatography (GC) is the standard method for determining the purity of glycols. The following is a detailed protocol for the analysis of this compound, synthesized from information on the analysis of related glycols[3][4][5].

Objective: To determine the purity of a commercial sample of this compound and to identify and quantify related impurities.

Principle: The sample is volatilized and separated into its components based on their boiling points and interactions with the stationary phase of a capillary column. A flame ionization detector (FID) is used for quantification.

Materials and Reagents:

-

This compound sample

-

High-purity helium (carrier gas)

-

High-purity hydrogen (for FID)

-

High-purity air (for FID)

-

Reference standards for potential impurities (e.g., dipropylene glycol, tripropylene glycol)

-

Anhydrous solvent for dilution (e.g., isopropanol (B130326) or methanol)

-

Class A volumetric flasks and pipettes

-

GC vials with septa

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Capillary column suitable for glycol analysis (e.g., a polar phase like PEG-20M)

-

Autosampler (recommended for precision)

-

Chromatography data system (CDS) for data acquisition and analysis

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Prepare a mixed standard containing the reference standards of potential impurities at known concentrations.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent in a volumetric flask.

-

-

GC Operating Conditions (Example):

-

Column: PEG-20M fused quartz capillary (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 275 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 240 °C

-

Hold at 240 °C for 10 minutes

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Analysis:

-

Inject the prepared standards to establish the calibration curve and determine the retention times of the main component and impurities.

-

Inject the prepared sample solution.

-

Record the chromatograms.

-

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Integrate the peak areas of all components in the sample chromatogram.

-

Calculate the percentage purity of the this compound using the area percent method (assuming the response factor of all components is similar) or by using the calibration curve for more accurate quantification.

Area Percent Calculation:

-

Safety Precautions:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle solvents and chemicals with care, following all safety data sheet (SDS) recommendations.

Experimental Workflow for Purity Analysis

The following diagram outlines the typical experimental workflow for the quality control and purity analysis of a commercial this compound sample.

This technical guide provides a foundational understanding of the commercial landscape and analytical evaluation of this compound for professionals in research and drug development. For specific applications, it is imperative to consult with suppliers directly and perform rigorous in-house quality control to ensure the material meets the stringent requirements of your work.

References

Methodological & Application

Application Notes and Protocols: Tetrapropylene Glycol as a Plasticizer for Biodegradable Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated effects and experimental protocols for utilizing tetrapropylene glycol as a plasticizer for biodegradable polymers. Due to limited direct studies on this compound, this document leverages data from analogous polypropylene (B1209903) glycols (PPGs) and polyethylene (B3416737) glycols (PEGs) to establish expected performance and guide experimental design.

Introduction

Biodegradable polymers such as polylactic acid (PLA), polyvinyl alcohol (PVA), and starch-based polymers are at the forefront of sustainable material innovation. However, their inherent brittleness can limit their application. Plasticizers are incorporated to enhance flexibility, reduce the glass transition temperature (Tg), and improve the processability of these polymers. This compound, a member of the polypropylene glycol family, is a potential plasticizer for these systems. It is expected to increase polymer chain mobility, thereby altering the thermal and mechanical properties of the final material.

Anticipated Effects of this compound on Biodegradable Polymers

The addition of this compound as a plasticizer is expected to modulate the properties of biodegradable polymers in a manner similar to other low molecular weight glycols. The primary mechanism involves the insertion of the plasticizer molecules between the polymer chains, which disrupts polymer-polymer interactions and increases free volume.

Key anticipated effects include:

-

Decreased Glass Transition Temperature (Tg): A lower Tg signifies a more flexible material at room temperature.

-

Reduced Tensile Strength and Young's Modulus: The material is expected to become less stiff and strong.

-

Increased Elongation at Break: The polymer will likely be able to stretch more before breaking, indicating enhanced ductility.

Data Presentation: Effects of Analogous Plasticizers

The following tables summarize quantitative data from studies using polypropylene glycol (PPG) and polyethylene glycol (PEG) as plasticizers for PLA. This data serves as a reference for the expected performance of this compound.

Table 1: Thermal Properties of PLA Plasticized with Polypropylene Glycol (PPG)

| Plasticizer (PPG, Mw=425 g/mol ) Content (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 | 60.2 |

| 5.0 | 50.1 |

| 7.5 | 46.5 |

| 10.0 | 42.1 |

| 12.5 | 38.5 |

Data adapted from a study on PLA plasticized with PPG[1].

Table 2: Mechanical Properties of PLA Plasticized with Polypropylene Glycol (PPG)

| Plasticizer (PPG, Mw=425 g/mol ) Content (wt%) | Yield Stress (MPa) | Elongation at Break (%) |

| 0 | 65.1 | 3.5 |

| 5.0 | 50.2 | 5.2 |

| 7.5 | 44.5 | 8.1 |

| 10.0 | 38.7 | 15.4 |

| 12.5 | 32.1 | 180.2 |

Data adapted from a study on PLA plasticized with PPG[1].

Table 3: Mechanical Properties of PLA Plasticized with Polyethylene Glycol (PEG)

| Plasticizer (PEG) Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 55.0 | 6.0 |

| 10 | 35.0 | 250.0 |

General expected values based on multiple sources indicating the trend of decreased tensile strength and increased elongation at break[2].

Experimental Protocols

The following are detailed protocols for the preparation and characterization of biodegradable polymer films plasticized with this compound.

Protocol 1: Preparation of Plasticized Polymer Films via Solvent Casting

This protocol describes a common laboratory method for preparing plasticized polymer films.

Materials:

-

Biodegradable polymer (e.g., PLA, PVA)

-

This compound

-

Appropriate solvent (e.g., chloroform (B151607) or dichloromethane (B109758) for PLA, deionized water for PVA)

-

Glass petri dishes or a flat glass casting surface

-

Magnetic stirrer and stir bar

-

Drying oven or vacuum oven

Procedure:

-

Polymer Solution Preparation:

-

Dissolve a predetermined amount of the biodegradable polymer in a suitable solvent to achieve a specific concentration (e.g., 5-10% w/v).

-

Stir the solution at room temperature using a magnetic stirrer until the polymer is fully dissolved. Gentle heating may be applied if necessary for the specific polymer-solvent system.

-

-

Plasticizer Incorporation:

-

Calculate the required amount of this compound to achieve the desired weight percentage relative to the polymer (e.g., 5%, 10%, 15% wt/wt).

-

Add the this compound to the polymer solution and continue stirring for at least 1-2 hours to ensure a homogenous mixture.

-

-

Film Casting:

-

Pour a specific volume of the plasticized polymer solution onto a clean, level glass petri dish or casting surface. The volume will determine the final film thickness.

-

Gently tilt the casting surface to ensure the solution spreads evenly.

-

-

Solvent Evaporation:

-

Cover the cast solution with a lid slightly ajar or place it in a fume hood to allow for slow and controlled solvent evaporation at room temperature for 24-48 hours. This helps to prevent the formation of bubbles and ensures a uniform film.

-

-

Drying:

-

Once the film appears solid, transfer it to a vacuum oven set at a temperature below the boiling point of the solvent and the glass transition temperature of the plasticized polymer (e.g., 40-50 °C).

-

Dry the film under vacuum for at least 24 hours to remove any residual solvent.

-

-

Film Conditioning:

-

Carefully peel the dried film from the glass surface.

-

Store the film in a desiccator at a controlled temperature and humidity for at least 48 hours before characterization to ensure consistent moisture content.

-

Protocol 2: Characterization of Plasticized Films

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the plasticized polymer films.

Procedure:

-

Sample Preparation: Cut a small sample (5-10 mg) from the conditioned film and seal it in an aluminum DSC pan.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C for PLA) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Hold the sample at this temperature for a few minutes to erase its thermal history.

-

Cool the sample back to room temperature or below at a controlled rate (e.g., 10 °C/min).

-

Heat the sample again at the same rate to obtain the final thermogram.

-

-

Data Analysis: Determine the Tg, Tm, and heat of fusion (ΔHm) from the second heating scan. The degree of crystallinity can be calculated using the heat of fusion of the 100% crystalline polymer.

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the plasticized films.

Procedure:

-

Sample Preparation: Cut the conditioned films into dumbbell-shaped specimens according to a standard such as ASTM D638 or ASTM D882. Measure the thickness and width of the gauge section of each specimen.

-

Tensile Testing:

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

-

Record the load and displacement data throughout the test.

-

-

Data Analysis: From the resulting stress-strain curve, calculate the tensile strength (maximum stress), Young's modulus (slope of the initial linear portion), and elongation at break (strain at fracture).

Visualizations

Caption: Experimental workflow for preparing and characterizing plasticized biodegradable polymer films.

Caption: Logical relationship of plasticizer addition to expected polymer property changes.

References

Formulation of Drug Delivery Systems with Tetrapropylene Glycol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific use of Tetrapropylene Glycol (TePG) in drug delivery systems is limited. The following application notes and protocols are based on the established properties of closely related propylene (B89431) glycols, such as Propylene Glycol (PG) and Tripropylene Glycol (TPG), and general principles of pharmaceutical formulation. Researchers should consider this information as a starting point and conduct appropriate optimization and validation studies for their specific applications.

Application Notes

This compound, a polymer of propylene glycol, is a viscous, colorless liquid with potential applications in pharmaceutical formulations, particularly for topical and transdermal drug delivery. Its properties as a solvent, co-solvent, humectant, and potential penetration enhancer make it a candidate for formulating a variety of drug delivery systems.

Role as a Solvent and Co-solvent